molecular formula C11H14O3 B2547495 4-(3-Methylphenoxy)butanoic acid CAS No. 22180-01-4

4-(3-Methylphenoxy)butanoic acid

Cat. No.: B2547495
CAS No.: 22180-01-4
M. Wt: 194.23
InChI Key: DAEUMJMOLYOQFB-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)butanoic acid is an organic compound with the molecular formula C11H14O3. It is characterized by a phenoxy group substituted with a methyl group at the 3-position and a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)butanoic acid typically involves the reaction of 3-methylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 3-methylphenol with butyric acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Methylphenoxy)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 4-(3-Methylphenoxy)butanoic acid is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEUMJMOLYOQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22180-01-4
Record name 4-(3-methylphenoxy)butanoic acid
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